(1R,3R,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
.beta.-Cembrenediol is a naturally occurring diterpenoid compound found predominantly in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: .beta.-Cembrenediol can be isolated from fresh tobacco leaves using a series of extraction and chromatographic techniques. Initially, the leaves are extracted with dichloromethane, followed by vacuum liquid chromatography on normal phase silica gel using a gradient mixture of n-hexane and ethyl acetate .
Industrial Production Methods: In an industrial setting, .beta.-Cembrenediol is typically obtained through the fermentation of tobacco leaves. During commercial tobacco fermentation, approximately 40-60% of .beta.-Cembrenediol and its epimer .alpha.-Cembrenediol are purposely degraded .
Chemical Reactions Analysis
Types of Reactions: .beta.-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize .beta.-Cembrenediol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of .beta.-Cembrenediol, which can exhibit different biological activities .
Scientific Research Applications
.beta.-Cembrenediol has a wide range of scientific research applications:
Mechanism of Action
.beta.-Cembrenediol is structurally similar to .alpha.-Cembrenediol, its C-4 epimer . Both compounds share similar biological activities, but .beta.-Cembrenediol has been found to be more potent in certain applications, such as antitumor activity . Other similar compounds include various cembranoids and diterpenoids derived from tobacco .
Comparison with Similar Compounds
- .alpha.-Cembrenediol
- 8-O-Methylcembrenediol
- Cembratriene-4,6-diol
.beta.-Cembrenediol stands out due to its unique combination of biological activities and its potential for therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,3R,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/t18-,19+,20+/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-AABGKKOBSA-N |
Isomeric SMILES |
CC1=CCCC(=C[C@@H](C[C@@](C=C[C@@H](CC1)C(C)C)(C)O)O)C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.